molecular formula C18H22O3 B11638122 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

Cat. No.: B11638122
M. Wt: 286.4 g/mol
InChI Key: YNJPHVFXWZCNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves several steps. One common method starts with the reaction of 2-bromobenzoic acid and resorcinol in the presence of copper sulfate (CuSO4) and sodium hydroxide (NaOH) to form an intermediate . This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Comparison with Similar Compounds

2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one can be compared with other similar compounds, such as:

The uniqueness of 2-Ethyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

2-ethyl-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C18H22O3/c1-3-9-20-16-11-17-15(10-12(16)4-2)13-7-5-6-8-14(13)18(19)21-17/h10-11H,3-9H2,1-2H3

InChI Key

YNJPHVFXWZCNLB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1CC)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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